2,13-Octadecadien-1-ol, 1-acetate, (2Z,13Z)-

Descripción

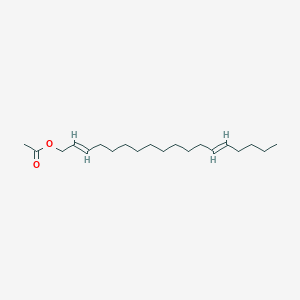

Structure

2D Structure

Propiedades

IUPAC Name |

octadeca-2,13-dienyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRSOYAGXTXEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC=CCOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Biological Activity of (2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate: A Technical Guide

An In-depth Examination of a Key Semiochemical for Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate is a long-chain unsaturated acetate that functions as a potent sex pheromone component for several species of moths, primarily within the family Sesiidae, commonly known as clearwing moths. This semiochemical plays a critical role in the reproductive biology of these insects, mediating mate attraction and recognition. Its high specificity and biological potency have made it a focal point of research in chemical ecology and a valuable tool in integrated pest management (IPM) strategies for agricultural and horticultural pests such as the peachtree borer (Synanthedon exitiosa). This technical guide provides a comprehensive overview of the biological activity of (2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate, detailing its mechanism of action, biosynthesis, and the experimental protocols used to elucidate its function.

Chemical Properties

| Property | Value |

| IUPAC Name | [(2Z,13Z)-octadeca-2,13-dien-1-yl] acetate |

| Molecular Formula | C₂₀H₃₆O₂ |

| Molecular Weight | 308.5 g/mol |

| CAS Number | 86252-65-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Solubility | Insoluble in water, soluble in organic solvents |

Biological Activity and Mechanism of Action

The primary biological role of (2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate is as a sex pheromone. In species such as the peachtree borer (Synanthedon exitiosa), the female moth releases a specific blend of pheromone components, with (2Z,13Z)-3,13-octadecadien-1-ol acetate being a key attractant for males. The precise isomeric blend is crucial for species-specific recognition and reproductive isolation.

The mechanism of action follows the canonical pathway of insect olfaction. Male moths detect the pheromone molecules via specialized olfactory sensory neurons (OSNs) housed in long sensilla trichodea on their antennae. The process can be broken down into the following key steps:

-

Pheromone Binding: Lipophilic pheromone molecules enter the aqueous sensillar lymph through pores in the sensillum cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex transports the ligand to the dendritic membrane of the OSN, where it interacts with a specific olfactory receptor (OR). Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor (Orco).

-

Signal Transduction: Binding of the pheromone to the OR complex induces a conformational change, leading to the opening of the ion channel and an influx of cations. This generates a receptor potential, depolarizing the neuron.

-

Action Potential and Behavioral Response: If the depolarization reaches the threshold, it triggers action potentials that travel down the axon of the OSN to the antennal lobe of the moth's brain. The brain processes this information, leading to a characteristic upwind flight behavior to locate the female.

While this compound is a potent attractant for certain species, other isomers can act as antagonists, highlighting the high degree of specificity in the insect olfactory system.

Pheromone Biosynthesis

The biosynthesis of moth sex pheromones, including (2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate, originates from common fatty acid metabolism. The process involves a series of enzymatic modifications, primarily by fatty acid desaturases and elongases, within the pheromone gland of the female moth. Although the specific pathway for this particular compound is not fully elucidated, the general steps are understood to be:

-

De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18).

-

Desaturation and Elongation: A series of desaturase enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E). Elongase enzymes may be used to modify the chain length.

-

Reduction and Acetylation: The modified fatty acyl-CoA is then reduced to the corresponding alcohol by a fatty acyl reductase (FAR). Finally, an acetyltransferase catalyzes the esterification of the alcohol to form the acetate ester.

The specificity of the final pheromone blend is determined by the precise combination and activity of these biosynthetic enzymes.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's entire antenna to an odorant stimulus. It is a crucial tool for identifying biologically active pheromone components.

Methodology:

-

Antenna Preparation: An antenna is excised from a male moth at the base. The tip of the antenna is also clipped to allow for electrical contact.

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline and a silver wire). The cut tip is connected to a recording electrode.

-

Odorant Delivery: A purified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the test compound is injected into the airstream.

-

Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the depolarization is proportional to the number of responding olfactory sensory neurons.

Caption: Workflow for Electroantennography (EAG) experiment.

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to odor plumes in a controlled environment that simulates natural conditions.

Methodology:

-

Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. The tunnel is typically illuminated with red light to simulate scotophase conditions for nocturnal moths.

-

Odor Source: A known amount of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.

-

Insect Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The moths' flight paths and behaviors are recorded and analyzed. Key behaviors include taking flight, upwind flight (anemotaxis), casting (zigzagging flight perpendicular to the wind), and contact with the source.

Caption: Experimental workflow for a wind tunnel behavioral assay.

Field Trapping

Field trapping experiments are essential for validating the attractiveness of a synthetic pheromone under natural conditions and for developing effective pest monitoring and control strategies.

Methodology:

-

Trap and Lure Preparation: Pheromone traps (e.g., delta or wing traps with a sticky surface) are baited with lures containing a specific dose of the synthetic pheromone.

-

Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. Control traps (containing no pheromone or a different compound) are included for comparison. The distance between traps is crucial to avoid interference.

-

Trap Monitoring: Traps are checked at regular intervals, and the number of captured target moths is recorded.

-

Data Analysis: The trap capture data is statistically analyzed to determine the effectiveness of the pheromone lure.

Quantitative Data

| Application Method | Target Species | Trap Catch Reduction (%) |

| Laminated Plastic Dispensers | Synanthedon exitiosa | 93-100% |

| Hollow Fiber Dispensers | Synanthedon exitiosa | 93-100% |

These data highlight the potent effect of this class of pheromones in disrupting the mating behavior of the target pests.

Signaling Pathway Diagram

The following diagram illustrates the generalized signaling pathway for insect olfactory reception of pheromones.

Caption: Generalized insect olfactory signaling pathway.

Conclusion

(2Z,13Z)-2,13-Octadecadien-1-ol, 1-acetate is a highly specific and biologically active semiochemical that plays a crucial role in the chemical communication of several moth species. A thorough understanding of its mechanism of action, biosynthesis, and the methods used to study its effects is vital for researchers in chemical ecology, entomology, and for professionals involved in the development of sustainable pest management strategies. The continued investigation into the specific olfactory receptors and biosynthetic enzymes involved in its activity will undoubtedly open new avenues for the development of highly targeted and environmentally benign pest control technologies.

The Occurrence of 2,13-Octadecadienyl Acetates in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of 2,13-octadecadienyl acetates in insects. These long-chain unsaturated esters are significant semiochemicals, primarily functioning as sex pheromones in various moth species, particularly within the family Sesiidae, commonly known as clearwing moths. Understanding the chemical ecology of these compounds is crucial for the development of species-specific pest management strategies and for broader research in insect communication and neurobiology.

Data Presentation: Quantitative Analysis of Octadecadienyl Acetate Pheromones

The precise blend of isomeric pheromone components is often critical for species-specific attraction. The following table summarizes the quantitative data on the ratios of different octadecadienyl acetate isomers identified in the pheromone glands of several clearwing moth species.

| Species | Compound 1 | Compound 2 | Ratio (C1:C2) | Reference |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (Z,Z)-3,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate | 90:10 to 95:5 | [1] |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate | (Z,Z)-3,13-octadecadienyl acetate | ~4.3:5.7 | [2] |

| Macroscelesia japona | (2E,13Z)-2,13-octadecadienal | - | Major Component | [3] |

Experimental Protocols

The identification and quantification of 2,13-octadecadienyl acetates in insects rely on a combination of meticulous extraction techniques, high-resolution analytical methods, and sensitive bioassays.

Pheromone Gland Extraction and Volatile Collection

Objective: To isolate pheromone components from the producing gland or the surrounding air.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting microscope and tools (fine forceps, scissors)

-

Glass vials or capillaries

-

Hexane (HPLC grade)

-

Glass Pasteur pipettes

-

Volatile collection system (glass chamber, purified air source, adsorbent tube, vacuum pump)

Protocol for Gland Extraction:

-

Anesthetize a virgin female moth by cooling.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Place the excised gland into a small glass vial containing a minimal amount of hexane (e.g., 20-50 µL).

-

Allow the extraction to proceed for 15-30 minutes at room temperature.

-

Carefully remove the gland tissue from the solvent.

-

The resulting hexane extract can be directly analyzed or stored at low temperatures (-20°C or below) in a sealed vial.

Protocol for Aeration (Volatile Collection):

-

Place several calling virgin female moths in a clean glass chamber.

-

Pass a stream of purified, humidified air over the moths.

-

Draw the air out of the chamber through a tube containing a porous polymer adsorbent (e.g., Porapak Q or Tenax TA) using a gentle vacuum.

-

After a set collection period (e.g., 4-8 hours), remove the adsorbent tube.

-

Elute the trapped volatiles from the adsorbent using a small volume of a suitable solvent like hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the components of the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column suitable for pheromone analysis (e.g., DB-5, HP-5ms)

GC-MS Conditions (Typical):

-

Injector: Splitless or cool on-column injection to prevent thermal degradation of the analytes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: 10-15°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Identification is achieved by comparing the mass spectra and retention times of the sample components with those of authentic synthetic standards.

-

Electroantennography (EAG)

Objective: To determine which of the separated compounds in a pheromone extract are biologically active by measuring the electrical response of a male moth's antenna.

Setup:

-

Gas chromatograph with a column effluent splitter.

-

EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system).

-

Male moth antenna.

Protocol:

-

The effluent from the GC column is split, with one portion directed to the GC detector (e.g., FID) and the other to a purified, humidified air stream flowing over a mounted male moth antenna.

-

Two electrodes are placed in contact with the base and the tip of the antenna to measure the potential difference.

-

As electrophysiologically active compounds elute from the GC and pass over the antenna, they elicit a depolarization of the antennal neurons, which is recorded as a voltage change (EAG response).

-

By aligning the EAG responses with the peaks on the GC chromatogram, the biologically active components of the extract can be identified.

Behavioral Assays

Objective: To confirm the attractive properties of the identified compounds and to determine the optimal blend for eliciting a behavioral response in male moths.

Wind Tunnel Assay:

-

A wind tunnel provides a controlled environment with a laminar airflow.

-

A pheromone source (e.g., a rubber septum impregnated with the synthetic compound or blend) is placed at the upwind end of the tunnel.

-

Male moths are released at the downwind end.

-

Behaviors such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the source are recorded.

Field Trapping:

-

Traps (e.g., delta or funnel traps) are baited with lures containing different ratios of the synthetic pheromone components.

-

The traps are deployed in the natural habitat of the target species.

-

The number of male moths captured in each trap is recorded over a period of time to determine the most attractive blend.

Mandatory Visualization

Biosynthesis of C18 Dienyl Acetate Pheromones in Moths

The biosynthesis of C18 dienyl acetate pheromones in moths typically starts from common fatty acid precursors and involves a series of enzymatic steps including desaturation, chain modification, reduction, and acetylation. The following diagram illustrates a plausible biosynthetic pathway leading to 2,13-octadecadienyl acetate.

A plausible biosynthetic pathway for (2E,13Z)-octadecadienyl acetate.

Experimental Workflow for Pheromone Identification

The process of identifying an insect sex pheromone involves a logical progression of steps from insect collection to chemical identification and behavioral validation.

Workflow for the identification of insect sex pheromones.

References

- 1. TREE BORER SEX PHEROMONES: (1) ATTRACTION OF MALE SYNANTHEDON MYOPAEFORMIS TO BLENDS OF (Z, Z) AND (Z, E) ISOMERS OF 3,13 ODDA [ejar.journals.ekb.eg]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 86252-65-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant workflows associated with CAS number 86252-65-5. This number is primarily associated with various isomers of octadecadienyl acetate, which function as insect sex pheromones. These compounds are of significant interest in the development of environmentally benign pest management strategies.

Physicochemical Data

The CAS number 86252-65-5 is used for several geometric isomers of 2,13-octadecadienyl acetate. The physicochemical properties can vary slightly between these isomers. Below are the summarized data for the most frequently cited isomers.

Table 1: General Physicochemical Properties for (E,Z)-2,13-Octadecadienyl Acetate

| Property | Value | Source |

| Molecular Formula | C20H36O2 | [1] |

| Molecular Weight | 308.5 g/mol | [2][3] |

| Physical State | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 190-203°C at 66 Pa | [5] |

| Density | 0.874 - 0.885 g/cm³ at 20°C | [5][6] |

| Vapor Pressure | 0.0002 - 0.0005 Pa at 20°C | [5][6] |

| Solubility | Insoluble in water; Soluble in alcohol and common organic solvents. | [1][7] |

| Flash Point | 186°C | [5] |

Table 2: Physicochemical Properties for (2Z,13Z)-Octadecadienyl Acetate

| Property | Value | Source |

| Molecular Formula | C20H36O2 | [8] |

| Molecular Weight | 308.5 g/mol | [8] |

| Boiling Point | 387.1 ± 11.0 °C (Predicted) | [2][9] |

| Density | 0.882 ± 0.06 g/cm³ (Predicted) | [2][9] |

| Flash Point | 95.6 ± 17.6 °C | [9] |

| Solubility | Not specified, but expected to be similar to other isomers (insoluble in water, soluble in organic solvents). |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, identification, and application of these pheromone compounds.

Synthesis of 2,13-Octadecadienyl Acetate Isomers

A common strategy for synthesizing isomers of 2,13- and 3,13-octadecadienyl acetates involves acetylene coupling reactions. The following is a generalized protocol based on published synthetic routes:

-

Starting Materials: The synthesis often commences with commercially available diols such as 1,8-octanediol or 1,9-nonanediol.[10]

-

Monobromination: One of the hydroxyl groups of the diol is selectively protected or converted to a leaving group, typically a bromide, using an appropriate reagent like HBr.

-

Acetylene Coupling: The resulting bromo-alcohol is then coupled with a suitable terminal alkyne via a metal-catalyzed reaction (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) to introduce the first double bond in its triple bond precursor form.

-

Chain Elongation: The other end of the molecule is then functionalized to allow for the introduction of the second triple bond at the desired position through another coupling reaction.

-

Stereoselective Reduction: The triple bonds are stereoselectively reduced to the desired (E) or (Z) double bonds. For (Z)-alkenes, Lindlar catalyst is commonly used for hydrogenation. For (E)-alkenes, a dissolving metal reduction (e.g., sodium in liquid ammonia) is employed.

-

Acetylation: The terminal alcohol is acetylated to yield the final octadecadienyl acetate. This is typically achieved by reacting the alcohol with acetic anhydride in the presence of a base like pyridine.[11]

-

Purification: Throughout the synthesis, purification of intermediates and the final product is performed using techniques such as column chromatography and distillation.

Analysis of Pheromone Compounds

The identification and quantification of pheromone components from insect gland extracts or synthetic mixtures are critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used.

-

Sample Preparation (Gland Extraction):

-

Pheromone glands are excised from the insect (typically the female moth).

-

The glands are extracted with a small volume of a non-polar solvent like hexane for a short period.[12]

-

-

Sample Preparation (Air Entrainment):

-

Volatiles released by live insects are collected by pulling air over them and through a cartridge containing an adsorbent material (e.g., Porapak Q, Tenax).

-

The trapped compounds are then eluted from the adsorbent with a solvent.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for separation. For separating geometric isomers, a more polar column may be required.[10]

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280°C).

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection Mode: Full scan mode is used to obtain the mass spectrum of each eluting compound for identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity and quantification of target compounds.

-

-

-

Compound Identification:

-

The retention times of the peaks in the chromatogram are compared with those of authentic standards.

-

The mass spectra of the unknown compounds are compared with libraries of known spectra (e.g., NIST, Wiley) and with the spectra of synthetic standards.[10]

-

Mandatory Visualizations

Experimental Workflow for Pheromone Research and Application

The following diagram illustrates the typical workflow from the initial discovery of a pheromone to its practical application in pest management.

References

- 1. cdn.commercev3.net [cdn.commercev3.net]

- 2. Custom Insect Pheromones & IPM Solutions Manufacturer | Ecophero. [ecophero.com]

- 3. (E,Z)-2,13-Octadecadienyl acetate | C20H36O2 | CID 5363215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E,Z)-octadeca-2,13-dienyl acetate [sitem.herts.ac.uk]

- 5. pacificbiocontrol.com [pacificbiocontrol.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pp-production-media.s3.amazonaws.com [pp-production-media.s3.amazonaws.com]

- 8. cdn.commercev3.net [cdn.commercev3.net]

- 9. 86252-65-5((2Z,13Z)-Octadecadienyl Acetate) | Kuujia.com [kuujia.com]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

The Role of (2Z,13Z)-2,13-Octadecadien-1-ol Acetate in Moth Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z,13Z)-2,13-octadecadien-1-ol acetate is a key semiochemical in the chemical communication repertoire of various moth species, particularly within the family Sesiidae (clearwing moths). As a sex pheromone component, it plays a critical role in mate recognition and location, making it a focal point for research in chemical ecology, neurobiology, and the development of sustainable pest management strategies. This technical guide provides an in-depth overview of the role of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. While specific data for the (2Z,13Z) isomer is limited, this guide draws upon extensive research on closely related isomers and species to provide a comprehensive understanding of its function.

Pheromone Composition and Identification

The identification of (2Z,13Z)-2,13-octadecadien-1-ol acetate and its isomers as moth sex pheromones relies on the meticulous analysis of female pheromone gland extracts. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone of this process.

Pheromone Gland Analysis of Synanthedon Species

Studies on various Synanthedon species have revealed complex pheromone blends where C18 diene acetates are major constituents. For instance, in the currant borer moth, Synanthedon tipuliformis, the primary pheromone component has been identified as (E,Z)-2,13-octadecadienyl acetate, often found with a smaller amount of (E,Z)-3,13-octadecadienyl acetate[1][2]. In the apple clearwing moth, Synanthedon myopaeformis, (Z,Z)-3,13-octadecadienyl acetate is a potent attractant[3][4][5]. While the (2Z,13Z) isomer is less commonly reported as the primary component, its presence and activity in various blends highlight the chemical diversity and specificity of moth communication.

Table 1: Pheromone Composition in Selected Synanthedon Species

| Species | Major Pheromone Component(s) | Typical Ratio | Reference |

| Synanthedon tipuliformis | (E,Z)-2,13-octadecadienyl acetate, (E,Z)-3,13-octadecadienyl acetate | ~100:3 | [1][2] |

| Synanthedon myopaeformis | (Z,Z)-3,13-octadecadienyl acetate | - | [3][4][5] |

| Synanthedon haitangvora | (Z,Z)-3,13-octadecadienyl acetate, (E,Z)-2,13-octadecadienyl acetate | ~1:1 | [6] |

Experimental Protocols

Pheromone Extraction and Analysis (GC-MS)

A standardized protocol for the extraction and analysis of moth pheromones is crucial for accurate identification and quantification.

Protocol:

-

Pheromone Gland Excision: Female moths are typically decapitated, and the ovipositor, containing the pheromone gland, is carefully excised.

-

Extraction: The excised glands are immediately submerged in a small volume of a non-polar solvent, such as hexane or dichloromethane, for a defined period (e.g., 30 minutes to several hours).

-

Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.

-

GC-MS Analysis: The concentrated extract is injected into a gas chromatograph equipped with a mass spectrometer. A non-polar capillary column is typically used for separation. The mass spectrometer is operated in electron impact (EI) mode, and the resulting mass spectra are compared with known standards and libraries for compound identification.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of a moth's antenna to a specific odorant.

Protocol:

-

Antenna Preparation: A male moth is restrained, and one of its antennae is excised at the base.

-

Electrode Placement: The cut ends of the antenna are placed in contact with two electrodes containing a conductive gel.

-

Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., (2Z,13Z)-2,13-octadecadien-1-ol acetate) is delivered over the antenna.

-

Signal Recording: The resulting change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is indicative of the sensitivity of the antennal olfactory sensory neurons to the compound.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Protocol:

-

Moth Preparation: The moth is immobilized, and an antenna is stabilized.

-

Electrode Insertion: A sharp recording electrode is inserted into the base of a sensillum, while a reference electrode is placed elsewhere on the moth's head.

-

Stimulus Application: A continuous stream of humidified air is passed over the antenna, and a pulse of air containing the test pheromone is introduced into the airstream.

-

Data Acquisition: The electrical activity of the OSNs within the sensillum is recorded. The frequency of action potentials (spikes) is quantified to determine the neuron's response to the stimulus.

Wind Tunnel Bioassays

Wind tunnels provide a controlled environment to study the behavioral responses of moths to pheromone plumes.

Protocol:

-

Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A pheromone lure is placed at the upwind end of the tunnel.

-

Moth Release: Male moths are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths is recorded and scored for various actions, including taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated to assess the attractiveness and behavioral effects of the pheromone.

Quantitative Data

Quantitative data from electrophysiological and behavioral assays are essential for understanding the potency and specificity of (2Z,13Z)-2,13-octadecadien-1-ol acetate. While specific data for this isomer is scarce, data from closely related compounds in Sesiidae moths provide valuable insights.

Table 2: Field Trapping of Synanthedon haitangvora Males with Different Pheromone Blends

| Lure Composition | Mean No. of Moths Captured/Trap ± SE |

| (Z,Z)-3,13-18:OAc (1 mg) | 25.3 ± 3.1 a |

| (E,Z)-2,13-18:OAc (1 mg) | 15.7 ± 2.5 b |

| (Z,Z)-3,13-18:OAc + (E,Z)-2,13-18:OAc (1:1, 1 mg) | 45.6 ± 4.8 c |

| Control (hexane) | 0.5 ± 0.2 d |

| Data from Yang et al. (2009). Means followed by the same letter are not significantly different (P > 0.05). |

Signaling Pathways and Experimental Workflows

Pheromone Reception and Signaling Pathway

The perception of (2Z,13Z)-2,13-octadecadien-1-ol acetate begins at the male moth's antennae and involves a complex signaling cascade.

Experimental Workflow for Pheromone Characterization

The process of identifying and characterizing a moth pheromone involves a multi-step experimental workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. TREE BORER SEX PHEROMONES: (1) ATTRACTION OF MALE SYNANTHEDON MYOPAEFORMIS TO BLENDS OF (Z, Z) AND (Z, E) ISOMERS OF 3,13 ODDA [journals.ekb.eg]

- 4. Pheromones and Semiochemicals of Synanthedon myopaeformis (Lepidoptera: Sesiidae), the Apple clearwing [pherobase.com]

- 5. mdpi.com [mdpi.com]

- 6. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of (2Z,13Z)-2,13-Octadecadienal in Lepidopteran Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,13Z)-2,13-octadecadienal ((2Z,13Z)-2,13-ODDA) is a long-chain unsaturated aldehyde that belongs to a class of compounds utilized by various lepidopteran species as sex pheromones. Pheromones are critical for chemical communication, primarily for mate location, and understanding their specific roles is paramount for developing species-specific pest management strategies. While its geometric isomer, (2E,13Z)-2,13-ODDA, has been identified as a primary sex pheromone component for certain clearwing moths, the biological activity of the (2Z,13Z) isomer is less understood and appears to be minimal in the species studied to date. This guide provides a comprehensive technical overview of the identification, synthesis, and biological evaluation of (2Z,13Z)-2,13-ODDA, summarizing the available data and outlining the key experimental protocols in the field of chemical ecology.

Data Presentation: Efficacy of 2,13-ODDA Isomers

Quantitative data on the specific attractive properties of (2Z,13Z)-2,13-ODDA is sparse, with most research indicating a more significant role for the (2E,13Z) isomer. The following table summarizes field trapping data from a study on the clearwing moth, Macroscelesia japona, which evaluated the attractiveness of all four geometric isomers of 2,13-octadecadienal.

| Lure Composition (1 mg per rubber septum) | Total Male M. japona Captured |

| (2Z,13Z)-2,13-ODDA | 0 |

| (2E,13Z)-2,13-ODDA | 128 |

| (2Z,13E)-2,13-ODDA | 1 |

| (2E,13E)-2,13-ODDA | 0 |

| Control (no lure) | 0 |

Data adapted from Islam et al., J. Chem. Ecol., 2007.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and evaluation of lepidopteran pheromones. Below are protocols for key experiments relevant to the study of (2Z,13Z)-2,13-ODDA.

Pheromone Gland Extraction

This protocol describes a standard method for extracting pheromone components from the glands of female moths.

-

Objective: To obtain a crude extract of pheromone compounds for chemical analysis.

-

Materials:

-

Calling virgin female moths (typically 1-3 days old)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials (1.5 mL) with Teflon-lined caps

-

Hexane (HPLC grade)

-

Microsyringe

-

-

Procedure:

-

During the species-specific calling period (often in the scotophase), carefully excise the last two or three abdominal segments containing the pheromone gland using fine dissecting scissors.

-

Immediately place the excised abdominal tips into a glass vial.

-

Add 100 µL of hexane to the vial to immerse the tissue.

-

Gently crush the tissue with the forceps to facilitate extraction.

-

Allow the tissue to extract for at least 30 minutes at room temperature.

-

Carefully transfer the hexane extract to a clean vial using a microsyringe, leaving the tissue behind.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary and is now ready for analysis.

-

Chemical Analysis: GC-MS and HPLC

Gas chromatography-mass spectrometry (GC-MS) is used for the identification of volatile compounds, while high-performance liquid chromatography (HPLC) is particularly useful for separating geometric isomers that may not be distinguishable by GC-MS alone.

-

Objective: To identify and quantify the components of the pheromone extract.

-

GC-MS Protocol:

-

Injection: Inject 1-2 µL of the pheromone extract into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A typical program starts at 60°C, holds for 2 minutes, then ramps at 10°C/min to 280°C, and holds for 10 minutes.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-500.

-

Identification: Compound identification is based on the retention time and comparison of the mass spectrum with synthetic standards and libraries. Note that (Z)-2- and (E)-3-double bonds can isomerize to an (E)-2-double bond even with cool on-column injection, making HPLC essential for confirmation[1][2].

-

-

HPLC Protocol for 2,13-ODDA Isomers:

-

Column: A reversed-phase C18 (ODS) column is effective.

-

Mobile Phase: An isocratic mobile phase of acetonitrile/water is typically used.

-

Detection: A UV detector set at 235 nm can detect the conjugated 2,13-dienals in nanogram amounts[1][2].

-

Elution Order: The geometric isomers of 2,13-octadecadienal typically elute in the order of ZZ -> EZ -> ZE -> EE[1][2].

-

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the overall electrical response of a male moth's antenna to an odorant, indicating which compounds are biologically active.

-

Objective: To determine if a compound elicits an olfactory response from the male moth's antenna.

-

Materials:

-

Live, immobilized male moth

-

Tungsten or glass capillary electrodes filled with saline solution

-

Micromanipulators

-

Amplifier and data acquisition system

-

Charcoal-filtered and humidified air stream

-

Odor delivery system (e.g., puffing a known amount of the compound into the air stream)

-

-

Procedure:

-

Excise an antenna from a male moth and mount it between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Establish a continuous flow of clean, humidified air over the antenna.

-

Introduce a puff of air carrying a known concentration of the test compound (e.g., (2Z,13Z)-2,13-ODDA) into the continuous air stream.

-

Record the resulting depolarization of the antennal potential (the EAG response).

-

Use a solvent blank as a negative control and a known pheromone component as a positive control.

-

Test a range of concentrations to generate a dose-response curve.

-

Field Trapping

Field trials are the definitive test of a candidate pheromone's attractiveness under natural conditions.

-

Objective: To evaluate the attractiveness of synthetic pheromone candidates to wild male moths.

-

Materials:

-

Sticky traps or funnel traps

-

Rubber septa or other slow-release dispensers

-

Synthetic pheromone candidates of high purity

-

Solvent for loading dispensers (e.g., hexane)

-

Randomized block experimental design

-

-

Procedure:

-

Load rubber septa with a precise amount of the synthetic pheromone (e.g., 1 mg of (2Z,13Z)-2,13-ODDA in hexane). Allow the solvent to evaporate completely.

-

Place the baited septa inside the traps.

-

Deploy the traps in the field in a randomized block design to minimize positional effects. Traps should be placed at a height and density appropriate for the target species.

-

Include traps baited with other isomers and unbaited (control) traps for comparison.

-

Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured male moths of the target species.

-

Analyze the data statistically to determine significant differences in attraction between the different lures.

-

Mandatory Visualizations

Conclusion

The identification of lepidopteran species using (2Z,13Z)-2,13-octadecadienal remains a developing area of research. Current evidence suggests that this specific isomer does not act as a primary sex attractant for the clearwing moth species in which it has been tested, showing significantly less activity than its (2E,13Z) counterpart. However, the methodologies for its synthesis, analysis, and biological evaluation are well-established. Future research may yet identify species for which (2Z,13Z)-2,13-ODDA is a key semiochemical. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the nuanced world of lepidopteran chemical communication.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sesiidae Family Sex Pheromones

This technical guide provides a comprehensive literature review of the sex pheromones of the Sesiidae family (clearwing moths). It covers the chemical composition, biosynthesis, and the methodologies used for their identification and analysis. This document is intended to serve as a core resource for researchers in chemical ecology and professionals involved in the development of semiochemical-based pest management strategies.

Introduction to Sesiidae Sex Pheromones

The Sesiidae family, comprising the clearwing moths, are economically significant pests of various agricultural and forestry crops. The larvae are wood-borers, causing damage to trees and shrubs[1]. Control and monitoring of these pests rely heavily on understanding their chemical communication, particularly the female-produced sex pheromones that mediate mating behavior[1][2].

Sesiid pheromones are typically blends of two or more long-chain unsaturated alcohols, acetates, or occasionally aldehydes[2][3][4]. The specificity of the chemical signal, crucial for reproductive isolation, is determined by the precise combination of components, their isomeric configuration (E/Z), and their relative ratios[3]. The predominant compounds are C18 chains, a characteristic feature of this moth family[3]. Effective pest management strategies, such as mass trapping and mating disruption, leverage synthetic versions of these pheromones to monitor populations and interfere with their reproduction[1][5][6].

Chemical Composition of Sesiidae Sex Pheromones

The sex pheromones of Sesiidae are primarily Type I pheromones, which are derived from fatty acids and feature a terminal functional group (acetate, alcohol, or aldehyde) on a C10-C18 hydrocarbon chain[2][7]. Research has identified specific blends for numerous species. The most common structures are doubly unsaturated, 18-carbon alcohols and their corresponding acetates, particularly isomers of 3,13-octadecadien-1-ol (ODDOH) and 3,13-octadecadienyl acetate (ODDA)[3][8].

The following table summarizes the identified sex pheromone components and their ratios for several species within the Sesiidae family.

| Species | Major Components | Ratio | Reference(s) |

| Paranthrene robiniae (Western Poplar Clearwing) | (E,Z)-3,13-octadecadien-1-ol (E,Z-ODDOH) & (Z,Z)-3,13-octadecadien-1-ol (Z,Z-ODDOH) | ~4:1 | [8][9] |

| Paranthrene tabaniformis (Poplar Clearwing Moth) | (E,Z)-3,13-octadecadien-1-ol (E3,Z13-18:OH), (Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH), (E,Z)-2,13-octadeca-2,13-dien-1-ol (E2,Z13-18:OH) | 64.0 : 32.4 : 1.4 | [10][11] |

| Synanthedon vespiformis (Yellow-legged Clearwing) | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-ODDA) & (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-ODDA) | 4:1 | [12] |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) & (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | ~4.3:5.7 | [13][14] |

| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) & (E,Z)-2,13-octadecadienyl acetate (E2,Z13-18:OAc) | Optimal attraction at 7:3 | [15] |

| Synanthedon hector | (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) | Single Component Identified | [7] |

| Sesia apiformis (Hornet Moth) | (Z,Z)-3,13-octadeca-3,13-dien-1-ol (Z3,Z13-18:OH) & (E,Z)-octadeca-2,13-dienal (E2,Z13-18:Al) | ~2:3 (Gland Extract) | [4] |

| Sesia tibialis | (Z,Z)-3,13-octadecadienyl acetate (Z,Z-ODDA) & (Z,Z)-3,13-octadecadien-1-ol (Z,Z-ODDOH) | 4:1 | [8] |

Pheromone Biosynthesis Pathway

The biosynthesis of Type I lepidopteran sex pheromones, including those found in Sesiidae, originates from common fatty acid metabolism[16][17]. The process is regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN)[16][18]. PBAN triggers a cascade of enzymatic reactions within the female's pheromone gland, starting with saturated fatty acid precursors like palmitic acid (C16) or stearic acid (C18). These precursors then undergo a species-specific sequence of desaturation and chain-shortening steps, followed by modification of the terminal carboxyl group to produce the final alcohol, acetate, or aldehyde components[16][17].

Experimental Protocols

The identification and characterization of Sesiidae sex pheromones involve a multi-step process combining chemical analysis with bioassays to confirm the biological activity of identified compounds.

Pheromone Gland Extraction and Sample Preparation

-

Objective: To collect the volatile pheromone components from sexually mature, calling female moths.

-

Protocol:

-

Insect Rearing: Female moths are typically reared from field-collected larvae or pupae and kept until they reach sexual maturity (e.g., 2-4 days post-emergence)[19].

-

Gland Excision: During the species-specific calling period (photophase), the terminal abdominal segments containing the pheromone gland are excised using fine forceps or micro-scissors.

-

Extraction: The excised glands are immediately submerged in a small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane or dichloromethane, for a period ranging from 30 minutes to several hours[7].

-

Concentration: The resulting extract may be concentrated under a gentle stream of nitrogen to a final volume suitable for analysis.

-

Alternative Method (SPME): Solid Phase Microextraction (SPME) can be used as a non-lethal alternative, where a fiber is exposed to the headspace of a calling female for a set period (e.g., 30 minutes) to adsorb volatiles for direct injection into the GC/MS[19].

-

Chemical Analysis: GC-MS and GC-EAD

-

Objective: To separate, identify, and quantify the chemical components of the gland extract and determine which ones are biologically active.

-

Protocol:

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph. A non-polar or mid-polar capillary column (e.g., DB-5, DB-23, HP-1) is used to separate the compounds based on their volatility and polarity[7][19]. The column temperature is programmed to ramp up gradually (e.g., from 60°C to 250°C) to elute the compounds.

-

Mass Spectrometry (MS): For GC-MS, the column effluent is directed into a mass spectrometer. The instrument fragments the molecules, producing a unique mass spectrum for each compound. This spectrum, along with the retention time, is used to tentatively identify the structure by comparing it to libraries (e.g., NIST) and synthetic standards[4][10].

-

Electroantennographic Detection (EAD): For GC-EAD, the column effluent is split. One part goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is passed over a live male moth antenna mounted between two electrodes[7][8]. Any compound that elicits an olfactory response in the antenna generates a measurable voltage deflection (an EAD response). By aligning the FID and EAD chromatograms, researchers can pinpoint exactly which chemical peaks are detected by the male moth[8].

-

Electrophysiology: Electroantennography (EAG)

-

Objective: To quantify the sensitivity of the male antenna to synthetic pheromone candidates and test for synergistic or inhibitory effects.

-

Protocol:

-

Antenna Preparation: A male moth is immobilized, and one of its antennae is excised at the base[20][21]. The antenna is mounted between two glass microcapillary electrodes containing a saline solution (e.g., Ringer's solution) to ensure electrical contact[20][22][23].

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Synthetic compounds are dissolved in a solvent, and a known amount is applied to a piece of filter paper inside a Pasteur pipette. Puffs of air are then directed through the pipette into the main air stream to deliver the odor stimulus to the antenna[24].

-

Data Recording: The voltage difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates depolarization of olfactory receptor neurons[20][23]. The amplitude of this EAG response is proportional to the strength of the olfactory stimulus[20]. Dose-response curves are often generated to compare the relative activity of different compounds.

-

Behavioral Bioassay: Field Trapping

-

Objective: To confirm the attractiveness of the identified pheromone blend to male moths under natural conditions and to optimize component ratios for monitoring and control applications.

-

Protocol:

-

Lure Preparation: Synthetic pheromone components are dissolved in hexane and applied to a dispenser, typically a rubber septum or a polyethylene vial[15]. Different lures are prepared with varying component ratios and dosages. A solvent-only lure serves as the control.

-

Trap Selection and Deployment: Common trap types include delta traps (sticky surface) and funnel or bucket traps (non-sticky, collection vessel)[5][25][26]. Traps are deployed in the field, often in a randomized block design, and hung from trees at a specified height[26]. The distance between traps is kept large enough to avoid interference.

-

Data Collection and Analysis: Traps are checked periodically (e.g., weekly), and the number of captured male moths of the target species is recorded[25][26]. The data are statistically analyzed (e.g., using ANOVA) to determine which blend or ratio is significantly more attractive than the others and the control[8]. Trap color can also be a significant factor in capture rates for some species[14].

-

References

- 1. Clearwing Moths / Home and Landscape / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New type of Sesiidae sex pheromone identified from the hornet moth Sesia apiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of minor sex pheromone components of the poplar clearwing moth Paranthrene tabaniformis (Lepidoptera, Sesiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 13. snu.elsevierpure.com [snu.elsevierpure.com]

- 14. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pheromone biosynthetic pathways in the moths Helicoverpa zea and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ockenfels-syntech.com [ockenfels-syntech.com]

- 21. researchgate.net [researchgate.net]

- 22. Electroantennography - Wikipedia [en.wikipedia.org]

- 23. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 24. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bioone.org [bioone.org]

- 26. OPM Manual - 9. Pheromone trapping - Forest Research [forestresearch.gov.uk]

Methodological & Application

Application Note: GC-MS Protocol for the Isomeric Analysis of 2,13-Octadecadien-1-ol Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation and identification of 2,13-octadecadien-1-ol acetate isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the structural similarity of these long-chain unsaturated fatty alcohol acetates, chromatographic separation is critical for accurate identification, as mass spectra of the isomers are often very similar. This protocol emphasizes the use of a highly polar capillary column for optimal resolution of geometric isomers and outlines the expected mass spectral fragmentation patterns.

Introduction

2,13-Octadecadien-1-ol acetate is a long-chain fatty alcohol acetate that can exist as multiple geometric isomers (e.g., (2E,13Z), (2Z,13Z), (2E,13E), and (2Z,13E)). These compounds are of interest in various fields, including pheromone research and as potential bioactive molecules. The precise stereochemistry of these isomers is crucial as it dictates their biological activity. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds. However, the separation of geometric isomers presents a significant challenge. This protocol provides a recommended starting point for the development of a robust analytical method. A critical consideration during the analysis of these compounds is the potential for thermal isomerization of the double bonds in the hot GC injector or column. Therefore, the use of cool on-column injection or the lowest feasible injector temperature is advised to minimize this risk.[1]

Experimental Protocol

This protocol is a recommended guideline and may require optimization based on the specific instrumentation and analytical standards available.

2.1. Sample Preparation

-

Standard Preparation: If available, prepare individual isomer standards at a concentration of 10-100 µg/mL in a high-purity solvent such as hexane or ethyl acetate. The synthesis of these standards may be necessary if they are not commercially available.

-

Sample Dilution: Dilute the sample extract to a final concentration within the calibration range of the instrument using the same solvent as the standards.

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a C19 or C21 fatty alcohol acetate) to all standards and samples.

2.2. GC-MS Instrumentation and Conditions

The key to separating these isomers lies in using a highly polar capillary column. A cyanopropyl-based stationary phase is recommended for its ability to resolve geometric isomers of long-chain unsaturated compounds.[2][3]

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 MSD or equivalent |

| GC Column | Highly polar cyanopropylsiloxane column (e.g., SP-2560, CP-Sil 88, BPX70) |

| Dimensions: 60-100 m length, 0.25 mm I.D., 0.20-0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min |

| Injection Mode | Splitless or Cool On-Column (preferred to minimize isomerization) |

| Injection Volume | 1 µL |

| Injector Temperature | 220°C (or lowest possible to ensure volatilization without degradation) |

| Oven Program | Initial: 150°C, hold for 2 min |

| Ramp 1: 5°C/min to 220°C, hold for 20 min | |

| This program may require optimization for specific column dimensions. | |

| Transfer Line Temp | 250°C |

| MS Ion Source | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and library matching. |

| Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |

Data Presentation and Interpretation

3.1. Chromatographic Separation

The geometric isomers of 2,13-octadecadien-1-ol acetate are expected to elute based on their polarity and shape. On highly polar cyanopropyl columns, it is generally observed that trans isomers elute before their corresponding cis isomers.[4] The elution order of the four primary geometric isomers is predicted as follows, though this must be confirmed with authentic standards.

Table 1: Predicted Elution Order and Key Diagnostic Ions for 2,13-Octadecadien-1-ol Acetate Isomers

| Predicted Elution Order | Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| 1 | (2E,13E) | 308 (low abundance) | 248, 61, 55, 43, 41 |

| 2 | (2Z,13E) or (2E,13Z) | 308 (low abundance) | 248, 61, 55, 43, 41 |

| 3 | (2Z,13E) or (2E,13Z) | 308 (low abundance) | 248, 61, 55, 43, 41 |

| 4 | (2Z,13Z) | 308 (low abundance) | 248, 61, 55, 43, 41 |

3.2. Mass Spectral Fragmentation

The mass spectra of the different 2,13-octadecadien-1-ol acetate isomers are expected to be very similar.[5] Identification should therefore rely primarily on retention time matching with authentic standards. The typical fragmentation pattern for a long-chain fatty alcohol acetate under electron ionization includes:

-

Loss of Acetic Acid: A characteristic peak corresponding to the loss of the acetate group as acetic acid (CH₃COOH, 60 Da). This results in a fragment ion at m/z 248 ([M-60]⁺). This is often the most significant high-mass ion.

-

Acetylium Ion: A prominent peak at m/z 43 ([CH₃CO]⁺) is characteristic of acetate esters.

-

Rearrangement Ion: A protonated acetic acid fragment at m/z 61 ([CH₃COOH₂]⁺) is also commonly observed.

-

Alkadienyl Fragments: The hydrocarbon chain will fragment to produce a series of alkenyl and alkadienyl cations, typically separated by 14 Da (-CH₂-), with prominent clusters around C₃, C₄, and C₅ fragments (e.g., m/z 41, 55, 67, 81).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Workflow for GC-MS analysis of 2,13-octadecadien-1-ol acetate isomers.

Conclusion

The successful analysis of 2,13-octadecadien-1-ol acetate isomers is highly dependent on achieving good chromatographic separation. The use of a long, highly polar cyanopropyl-based capillary column is essential. While mass spectrometry is critical for confirming the class of compound, it cannot reliably distinguish between the geometric isomers. Therefore, the identification of specific isomers must be based on a comparison of retention times with those of authenticated analytical standards. Careful optimization of the GC temperature program and the use of a gentle injection technique are paramount to prevent analytical artifacts such as thermal isomerization.

References

- 1. Synthesis and characterization of 2,13- and 3,13-octadecadienals for the identification of the sex pheromone secreted by a clearwing moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New cis/trans FAME Standard for GC Optimization [sigmaaldrich.cn]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Field Trapping Techniques Using (2Z,13Z)-2,13-Octadecadien-1-ol Acetate Lures

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2Z,13Z)-2,13-octadecadien-1-ol acetate is a key sex pheromone component for several species of clearwing moths (Lepidoptera: Sesiidae). This document provides detailed application notes and standardized protocols for utilizing lures containing this semiochemical in field trapping for monitoring and research purposes. The following sections detail experimental methodologies, data presentation, and the underlying biological pathways.

Data Presentation: Efficacy of Pheromone Lures and Trap Designs

The following tables summarize quantitative data from field studies on the trapping of clearwing moths using pheromone lures, including isomers and blends related to (2Z,13Z)-2,13-octadecadien-1-ol acetate.

Table 1: Effect of Pheromone Blend on Trap Catch of Synanthedon Species

| Target Species | Lure Composition | Mean Male Moths Captured (± SE) | Reference |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (4.3:5.7 ratio) | 13.2 ± 2.2 (in bucket traps) | [1][2] |

| Synanthedon nashivora | (Z,Z)-3,13-octadecadienyl acetate : (E,Z)-2,13-octadecadienyl acetate (7:3 ratio) | Data not specified, but this ratio was most attractive. | [3] |

| Synanthedon tipuliformis | (E,Z)-2,13-octadecadienyl acetate (single component) | No significant difference in catch compared to a two-component lure. | [4] |

| Synanthedon tipuliformis | 97% (E,Z)-2,13-octadecadienyl acetate : 3% (E,Z)-3,13-octadecadienyl acetate | No significant difference in catch compared to the single-component lure. | [4] |

Table 2: Influence of Trap Type and Color on Synanthedon bicingulata Male Captures

| Trap Type | Trap Color | Mean Male Moths Captured (± SE) | Reference |

| Bucket Trap | Yellow | > Green, White, Blue, Black, Red (specific numbers not provided) | [1][2] |

| Bucket Trap | - | 13.2 ± 2.2 | [1][2] |

| Delta Trap | - | 7.6 ± 2.0 | [1][2] |

Table 3: Effect of Pheromone Loading on Trap Catch

| Target Species | Pheromone Loading | Effect on Trap Catch | Reference |

| Synanthedon tipuliformis | Increasing doses | Trap catch increased as a function of pheromone loading. | [4] |

| Synanthedon haitangvora | 0.1 mg to 2.0 mg | Increasing doses increased trap catches. | [5] |

Experimental Protocols

The following protocols are synthesized from various studies on trapping Sesiidae moths and provide a general framework for conducting field trials.

Protocol 1: Preparation of Pheromone Lures

-

Pheromone Synthesis and Purification:

-

Synthesize (2Z,13Z)-2,13-octadecadien-1-ol acetate and any other required isomers or related compounds using established organic chemistry routes, such as Wittig reactions or acetylene coupling reactions.[5][6]

-

Purify the synthesized compounds to >98% isomeric and chemical purity using techniques like column chromatography on silica gel impregnated with silver nitrate.[3]

-

Verify the purity and structure of the final products using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Lure Formulation:

-

Dissolve the purified pheromone components in a high-purity solvent such as hexane to create a stock solution of a known concentration (e.g., 10 µg/µL).[7][8]

-

For lures with multiple components, prepare the desired blend ratios from the stock solutions.

-

Add an antioxidant, such as 2,6-di-tert-butyl-4-methylphenol (BHT), to the pheromone solution to prevent degradation.[9]

-

-

Dispenser Loading:

Protocol 2: Field Trapping Experiment Setup

-

Trap Selection:

-

Experimental Design:

-

Design the field trial using a randomized complete block design to minimize the effects of spatial variation.

-

Each treatment (e.g., different lure blends, trap types, or trap colors) should have multiple replicates (typically at least 4).[3]

-

-

Trap Placement:

-

Hang the traps on poles or vegetation at a height relevant to the flight behavior of the target moth species, often 1.0-1.5 meters above the ground.[10]

-

Space the traps sufficiently far apart (e.g., at least 20 meters) to avoid interference between them.[8]

-

Rotate the positions of the traps within each block at each collection interval to further reduce positional effects.[11]

-

-

Data Collection:

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) or a General Linear Model (GLM) with a Poisson distribution, to determine significant differences between treatments.[3]

-

Visualizations

Moth Olfactory Signaling Pathway

The following diagram illustrates the generalized signal transduction pathway for pheromone detection in moths.

Caption: Generalized moth olfactory signal transduction pathway.

Experimental Workflow for Field Trapping

This diagram outlines the logical flow of a typical field trapping experiment.

Caption: Experimental workflow for pheromone trap field evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of pheromone lure and trap characteristics for currant clearwing, Synanthedon tipuliformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. "Evaluation of pheromone lures, trap designs and placement heights for " by Birhanu Sisay, Sevgan Subramanian et al. [thehive.icipe.org]

- 11. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

Application Notes and Protocols for Mating Disruption in Agriculture Using Synthetic Pheromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mating disruption is a sophisticated and environmentally sound pest management strategy that utilizes synthetic insect sex pheromones to suppress pest populations by interfering with their reproductive cycle.[1][2] This technique involves permeating the agricultural landscape with a specific pheromone to confuse male insects and prevent them from locating females for mating.[1][2][3] This leads to a reduction in subsequent generations and minimizes crop damage.[1][4] Mating disruption is a key component of Integrated Pest Management (IPM) programs, offering a targeted approach with minimal impact on non-target organisms and the environment.[1][2][5][6]

Principle of Mating Disruption

The core principle of mating disruption lies in overwhelming the sensory perception of male insects.[7] Female insects release a species-specific chemical blend, known as a sex pheromone, to attract males for mating.[3][8] Males follow the concentration gradient of this pheromone plume to locate the calling female.[3] Synthetic pheromones, identical to the natural compounds, are released into the environment from dispensers or sprayable formulations.[3][6] This creates a ubiquitous pheromone cloud that masks the natural plumes from females, making it difficult for males to find them.[1] The primary mechanisms of action include:

-

Competitive Attraction/False-trail Following: Males are attracted to the numerous synthetic pheromone sources, following "false" trails and reducing their chances of finding a receptive female.

-

Sensory Overload/Habituation: The constant exposure to high concentrations of pheromones can cause the male's antennal receptors to adapt and become less sensitive to the pheromone, rendering them unable to detect the subtle cues from a calling female.[7]

-

Camouflage of the Female Plume: The high background concentration of synthetic pheromone effectively masks the natural pheromone plume released by the female.

Quantitative Data on Mating Disruption Efficacy

The effectiveness of mating disruption has been quantified in various studies across different crops and pests. The following table summarizes key findings:

| Pest Species | Crop | Efficacy Measurement | Result | Reference |

| Navel Orangeworm (NOW) | Almonds | Reduction in kernel damage (Nonpareil cultivars) | 65% | [4] |

| Navel Orangeworm (NOW) | Almonds | Reduction in kernel damage (pollinizer cultivars) | 78% | [4] |

| Navel Orangeworm (NOW) | Almonds | Reduction in male moth captures in pheromone traps | Up to 94% | [4] |

| Plodia interpunctella (Indian meal moth) | Retail Stores | Average reduction in moth captures | 85.0 ± 3.0% | [9] |

| Gypsy Moth | Forests | Reduction in male moth captures in pheromone-baited traps | >90% | [10] |

| Gypsy Moth | Forests | Reduction in female mating success | 95% | [10] |

| Codling Moth | Apples | Reduction in wild moth captures after six years of SIT and mating disruption | 90-99% | [11] |

Experimental Protocols

Several key experimental protocols are employed to develop and evaluate the efficacy of mating disruption strategies.

Pheromone Release Rate Measurement from Dispensers

Objective: To determine the rate at which synthetic pheromone is released from a dispenser over time under controlled conditions. This data is crucial for ensuring a consistent and effective pheromone concentration in the field.

Methodology:

-

Sample Collection: Place new pheromone dispensers and dispensers that have been deployed in the field for varying durations into individual 40 mL glass vials.[12]

-

Headspace Volatile Collection: Seal the vials with a poly(tetrafluoroethylene) silicon septum-lined cap.[12] Insert a Solid Phase Micro-Extraction (SPME) needle through the septum to absorb the headspace volatiles for a standardized period (e.g., 30 minutes) in a controlled environment (e.g., 27 ± 2 °C and 50 ± 5% RH).[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the collected volatiles from the SPME fiber in the heated injection port of a gas chromatograph for a set time (e.g., 2 minutes).[12]

-

Separate the chemical components on a suitable capillary column (e.g., DB5-MS).[12]

-

Use a temperature program to elute the compounds (e.g., hold at 40°C for 5 min, then increase by 10°C/min to 250°C).[12]

-

Identify and quantify the pheromone components using a mass spectrometer.[12]

-

-

Data Analysis: Integrate the peak areas of the pheromone components to determine the amount released over the collection time. Calculate the release rate (e.g., in ng/hour).

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to a specific odorant, including synthetic pheromones. This technique is used to screen for biologically active compounds and to assess the sensitivity of the insect's olfactory system.[13][14]

Methodology:

-

Antenna Preparation:

-

Electrode Placement:

-

For an excised antenna, place the base and the tip of the antenna into two separate glass micro-pipette electrodes containing a conductive solution (e.g., saline).[14]

-

The electrodes are connected to an amplifier.

-

-

Odorant Delivery: Deliver a puff of air carrying the synthetic pheromone over the antenna.

-

Signal Recording: Record the voltage deflection (in millivolts) generated by the antenna in response to the odorant.[14][15] The amplitude of the EAG response is proportional to the strength of the olfactory stimulation.[14]

Wind Tunnel Bioassay

Objective: To observe and quantify the behavioral response of male insects to a synthetic pheromone source in a controlled environment that simulates natural conditions. This assay helps to evaluate the attractiveness and efficacy of a pheromone blend.

Methodology:

-

Wind Tunnel Setup: Use a Plexiglas wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions.[16]

-

Pheromone Source: Place the synthetic pheromone dispenser or a lure at the upwind end of the tunnel.

-

Insect Release: Release naive male moths individually at the downwind end of the tunnel.[16]

-

Behavioral Observation: Record a series of behavioral responses, including:

-

Orientation (OR): Flying upwind towards the pheromone source.[16][17]

-

Half up-wind to lure (HW): Reaching the halfway point to the source.[16][17]

-

Approaching the lure (APP): Coming within a defined close proximity to the source (e.g., 10 cm).[16][17]

-

Landing on the lure (LA): Making physical contact with the pheromone source.[16][17]

-

Data Analysis: Analyze the percentage of insects exhibiting each behavior to assess the effectiveness of the pheromone in eliciting a mate-seeking response.

Signaling Pathway and Experimental Workflows

Caption: Pheromone signaling pathway and the mechanism of mating disruption.

Caption: Workflow for measuring pheromone release rates from dispensers.

Caption: Experimental workflow for electroantennography (EAG).

Caption: Experimental workflow for a wind tunnel bioassay.

References

- 1. suterra.com [suterra.com]

- 2. Mating disruption - Wikipedia [en.wikipedia.org]

- 3. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 4. Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI [almonds.org]

- 5. Pheromones in Agriculture: A Complete Guide to Sustainable Pest Control [en.jardineriaon.com]

- 6. inside.battelle.org [inside.battelle.org]

- 7. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 8. Using pheromones to disrupt mating of moth pests (Chapter 5) - Perspectives in Ecological Theory and Integrated Pest Management [cambridge.org]

- 9. Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. mdpi.com [mdpi.com]

- 12. 2.4. Estimation of Pheromone Release from Dispensers [bio-protocol.org]

- 13. Electroantennography - Wikipedia [en.wikipedia.org]

- 14. ockenfels-syntech.com [ockenfels-syntech.com]

- 15. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note and Protocol for the Purification of (2Z,13Z)-2,13-Octadecadien-1-ol Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2Z,13Z)-2,13-Octadecadien-1-ol acetate is a component of the sex pheromone for various species of clearwing moths (Sesiidae), making it a valuable tool in pest management strategies. The precise stereochemistry of the double bonds is crucial for its biological activity. Chemical synthesis of this compound often results in a mixture of geometric isomers ((2Z,13Z), (2E,13Z), (2Z,13E), and (2E,13E)). Therefore, a robust purification method is required to isolate the desired biologically active (2Z,13Z) isomer. This document provides a detailed protocol for the purification of synthesized (2Z,13Z)-2,13-octadecadien-1-ol acetate using silica gel flash column chromatography.

Experimental Workflow

The overall workflow for the purification of (2Z,13Z)-2,13-octadecadien-1-ol acetate is depicted below.

Caption: Workflow for the purification and analysis of (2Z,13Z)-2,13-octadecadien-1-ol acetate.

Experimental Protocols

Materials and Reagents

-

Crude synthesized (2Z,13Z)-2,13-octadecadien-1-ol acetate

-

Silica gel (230-400 mesh)

-

Silver nitrate (AgNO₃) (optional, for enhanced isomer separation)

-

Hexane (or petroleum ether), analytical grade

-

Ethyl acetate, analytical grade

-

Dichloromethane, analytical grade

-

TLC plates (silica gel 60 F₂₅₄)

-

Glass column for flash chromatography

-

Pressurized air or nitrogen source

-

Fraction collection tubes

-

Rotary evaporator

Equipment

-

Flash chromatography system (manual or automated)

-

Thin-Layer Chromatography (TLC) chamber and visualization system (UV lamp, staining solution)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol 1: Standard Silica Gel Flash Chromatography